An In-depth Technical Guide to the Physical Properties of sec-Butylammonium Chloride
An In-depth Technical Guide to the Physical Properties of sec-Butylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butylammonium chloride (s-BAC) is an organic salt with the chemical formula C₄H₁₂ClN.[1][2] It is formed by the reaction of the weak base sec-butylamine (B1681703) with hydrochloric acid.[1] This compound serves as a valuable precursor and intermediate in various chemical syntheses and is of interest in fields such as materials science and medicinal chemistry. A thorough understanding of its physical properties is crucial for its effective application and for the development of new synthetic methodologies.
This technical guide provides a comprehensive overview of the known physical properties of sec-butylammonium chloride, detailed experimental protocols for their determination, and predicted spectroscopic characteristics.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂ClN | [1][2] |
| Molecular Weight | 109.60 g/mol | [1][2] |
| Melting Point | 422.59 ± 0.20 K (149.44 ± 0.20 °C) | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in water | [1] |
| CAS Number | 10049-60-2 | [1][2][4] |
Synthesis and Purification
sec-Butylammonium chloride is synthesized through a straightforward acid-base neutralization reaction.
Synthesis of sec-Butylammonium Chloride
The primary method for preparing sec-butylammonium chloride involves the reaction of sec-butylamine with hydrochloric acid.[1]
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Reaction: CH₃CH₂CH(NH₂)CH₃ + HCl → [CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻
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Experimental Protocol:
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In a well-ventilated fume hood, dissolve a known molar equivalent of sec-butylamine in a suitable solvent, such as diethyl ether or ethanol.
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Cool the solution in an ice bath.
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Slowly add one molar equivalent of concentrated hydrochloric acid dropwise with continuous stirring. The reaction is exothermic.
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Continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.
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The sec-butylammonium chloride will precipitate out of the solution.
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Collect the solid product by vacuum filtration.
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Wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material.
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Dry the purified product under vacuum to remove residual solvent.
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Experimental Protocols for Physical Property Determination
The following sections detail the experimental methodologies for characterizing the physical properties of sec-butylammonium chloride.
Melting Point Determination
The melting point is a critical indicator of purity.
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Methodology:
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Ensure the purified sec-butylammonium chloride is completely dry.
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Pack a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. For a pure compound, this range should be narrow.
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Solubility Assessment
The solubility of sec-butylammonium chloride in various solvents can be determined qualitatively and quantitatively.
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Qualitative Solubility Test:
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Place a small, measured amount (e.g., 10 mg) of sec-butylammonium chloride into a test tube.
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Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, dichloromethane, hexane) at a controlled temperature (e.g., 25 °C).
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Agitate the mixture vigorously for a set period.
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Observe whether the solid dissolves completely, partially, or not at all.
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Quantitative Solubility Determination:
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Prepare a saturated solution of sec-butylammonium chloride in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
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Carefully filter the saturated solution to remove any undissolved solid.
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Take a known volume of the clear, saturated solution and evaporate the solvent completely.
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Weigh the remaining solid residue.
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Calculate the solubility in terms of g/100 mL or mol/L.
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Density Measurement
The density of the solid powdered sec-butylammonium chloride can be determined using a gas pycnometer or by a displacement method with a liquid in which it is insoluble.
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Gas Pycnometry:
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A gas pycnometer determines the true volume of the solid powder by measuring the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample.
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Weigh a sample of the dry powder accurately.
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Place the sample in the pycnometer's sample chamber.
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Follow the instrument's instructions to obtain the volume of the sample.
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Calculate the density using the formula: Density = Mass / Volume.
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Liquid Displacement Method:
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Select a liquid in which sec-butylammonium chloride is insoluble (e.g., a hydrocarbon solvent like hexane).
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Accurately weigh a sample of the dry powder.
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Measure a precise volume of the chosen liquid in a graduated cylinder or pycnometer.
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Carefully add the weighed powder to the liquid and record the new volume. The difference in volume represents the volume of the powder.
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Calculate the density.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the sec-butyl group. The protons on the nitrogen will be broadened due to quadrupolar relaxation and may exchange with deuterated solvents. A typical solvent for ammonium (B1175870) salts is D₂O or DMSO-d₆.
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Expected Chemical Shifts (in D₂O):
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-CH₃ (terminal): Triplet, ~0.9 ppm
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-CH₂-: Multiplet, ~1.6 ppm
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-CH-: Multiplet, ~3.2 ppm
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-CH₃ (adjacent to CH): Doublet, ~1.3 ppm
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-NH₃⁺: Broad singlet, variable chemical shift depending on concentration and temperature.
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¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four carbon atoms of the sec-butyl group.
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Expected Chemical Shifts (in D₂O):
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-CH₃ (terminal): ~10 ppm
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-CH₂-: ~30 ppm
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-CH₃ (adjacent to CH): ~20 ppm
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-CH-: ~50 ppm
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Infrared (IR) Spectroscopy
The IR spectrum of solid sec-butylammonium chloride can be obtained using a KBr pellet or as a thin film. The spectrum will be characterized by the following absorption bands:
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N-H stretching: A broad and strong absorption in the region of 3200-2800 cm⁻¹, characteristic of the ammonium group.
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C-H stretching: Sharp absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the butyl group.
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N-H bending: A medium to strong absorption around 1600-1500 cm⁻¹.
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C-H bending: Absorptions in the 1470-1370 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrometer, sec-butylammonium chloride is expected to fragment. The molecular ion peak may not be observed. Instead, the spectrum will likely show the peak for the sec-butylammonium cation at m/z 74. Further fragmentation of this cation can occur.
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Expected Fragmentation:
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m/z 74: [CH₃CH₂CH(NH₃)CH₃]⁺
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Loss of an ethyl radical to give a fragment at m/z 45 .
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Loss of a methyl radical to give a fragment at m/z 59 .
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and physical characterization of sec-butylammonium chloride.
References
- 1. Buy sec-Butylammonium chloride | 10049-60-2 [smolecule.com]
- 2. sec-Butylammonium chloride | C4H12ClN | CID 24873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sec-butylammonium chloride (CAS 10049-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. sec-butylammonium chloride [webbook.nist.gov]
